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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596

DS-1040 Tosylate Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) for
experiments involving DS-1040 Tosylate, with a focus on minimizing bleeding risk.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during preclinical and clinical
experimental workflows with DS-1040 Tosylate.

Question: We are observing higher than expected bleeding in our animal models at therapeutic
doses of DS-1040. What could be the cause?

Answer:

Several factors could contribute to this observation. Consider the following troubleshooting
steps:

» Concomitant Medications: Ensure that no other medications that could affect hemostasis
(e.g., antiplatelet agents, anticoagulants) are being co-administered, unless it is a specific
aim of the study. A study is planned to evaluate the safety of DS-1040 when taken with
aspirin, a known antiplatelet drug.[1]

« Animal Model Health Status: Underlying health conditions in the animal models, such as
compromised liver function or thrombocytopenia, can increase bleeding susceptibility.
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Ensure all animals are healthy and have baseline coagulation parameters within the normal
range before initiating the experiment.

» Dose and Administration: Double-check the dose calculations and the administration
protocol. In a Phase | study in patients with acute ischemic stroke, DS-1040 was
administered as an intravenous infusion over 6 hours, with the first 25% of the dose given in
the first 30 minutes.[2] Rapid bolus injections might lead to transiently high plasma
concentrations that could increase bleeding risk.

o Surgical Procedures: If the animal model involves surgical procedures, ensure meticulous
hemostasis is achieved before DS-1040 administration.

Question: We are not seeing a significant increase in D-dimer levels after DS-1040
administration in our in vitro clot lysis assay. What could be the issue?

Answer:
This could be due to several experimental variables:
¢ Assay System Components:

o Plasminogen Concentration: The assay's sensitivity to TAFla inhibition can be dependent
on the concentration of plasminogen. Ensure you are using an optimal concentration.

o t-PA Concentration: DS-1040 has been shown to enhance the fibrinolytic activity of tissue
plasminogen activator (t-PA).[3] The concentration of t-PA in your assay might be too high,
leading to rapid clot lysis that masks the effect of DS-1040, or too low to initiate sufficient
fibrinolysis.

e DS-1040 Concentration: Ensure the concentrations of DS-1040 being tested are appropriate
to achieve significant TAFla inhibition. The IC50 of DS-1040 for human TAFla is 5.92 nM.[3]

e Clot Composition: The composition of the fibrin clot (e.qg., fibrinogen concentration, presence
of platelets) can influence its susceptibility to lysis. Ensure your clot preparation is consistent
across experiments.
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Question: How can we monitor for potential bleeding risk in our clinical trial participants
receiving DS-10407?

Answer:
Based on clinical studies with DS-1040, a comprehensive monitoring plan should include:

 Clinical Observation: Regularly monitor for any signs or symptoms of bleeding, such as
petechiae, ecchymosis, epistaxis, gastrointestinal bleeding, or hematuria.

o Laboratory Parameters:

o Coagulation Parameters: While studies in healthy volunteers showed no effect on
coagulation parameters, it is still prudent to monitor standard coagulation tests (e.g., PT,
aPTT, INR) at baseline and regular intervals.[2][4][5]

o Platelet Count: Monitor for any changes in platelet count.

o Hemoglobin and Hematocrit: Regularly check for any decreases that might indicate occult
bleeding.

o Neuroimaging: In studies involving patients with acute ischemic stroke, regular neuroimaging
(e.g., CT or MRI) is crucial to monitor for both symptomatic and asymptomatic intracerebral
hemorrhage.[2]

Frequently Asked Questions (FAQSs)

What is the mechanism of action of DS-1040 Tosylate?

DS-1040 is a novel, potent, and selective small-molecule inhibitor of the activated form of
thrombin-activatable fibrinolysis inhibitor (TAFla), also known as carboxypeptidase U.[2][3] By
inhibiting TAFla, DS-1040 prevents the removal of C-terminal lysine and arginine residues from
partially degraded fibrin. This, in turn, enhances the binding of plasminogen and tissue
plasminogen activator (t-PA) to the fibrin clot, thereby promoting endogenous fibrinolysis.[3]

What is the expected impact of DS-1040 on bleeding time?
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Preclinical and clinical studies have consistently shown that DS-1040 has a minimal impact on
bleeding time at therapeutic doses.[2][3][4][5] In healthy volunteers, DS-1040 did not prolong
bleeding time.[2][5] This is a key differentiating feature compared to traditional thrombolytic
agents, which carry a significant risk of bleeding.

What are the key safety findings from clinical trials regarding bleeding events with DS-10407?

Clinical trials to date have demonstrated a favorable safety profile for DS-1040 with respect to
bleeding risk.

e In a Phase | study of Japanese patients with acute ischemic stroke who were eligible for
thrombectomy, there were no cases of symptomatic intracerebral hemorrhage (ICH) or major
extracranial bleeding.[2] The incidence of asymptomatic ICH was 37.5% in the DS-1040
group compared to 11.1% in the placebo group, with no clear dose-dependent relationship.

[2]

e In a Phase 1b study of patients with acute pulmonary embolism, the addition of DS-1040 to
standard anticoagulation with enoxaparin was not associated with an increase in bleeding.[6]
[7] Major or clinically relevant nonmajor bleeding occurred in 4.6% of patients receiving DS-
1040 compared to 2.6% in the placebo group.[6][7]

Quantitative Data Summary

Table 1: Bleeding Events in a Phase 1b Study of DS-1040 in Patients with Acute Pulmonary
Embolism
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Bleeding Event Placebo (n=38) DS-1040 (n=87)
Major or Clinically Relevant

, _ 1 (2.6%) 4 (4.6%)
Nonmajor Bleeding
Major Bleeding 0 1 (in 80 mg group)
Fatal or Intracranial Bleeding 0 0

Data sourced from a
multicenter, randomized,
double-blind, placebo-
controlled study.[6][7]

Table 2: Intracerebral Hemorrhage (ICH) in a Phase | Study of DS-1040 in Patients with Acute
Ischemic Stroke

ICH Event (within 36

Placebo DS-1040
hours)
Symptomatic ICH 0% 0%
Asymptomatic ICH 11.1% 37.5%

Data from a randomized,
placebo-controlled, single-

blind, dose-escalation trial.[2]

Table 3: Pharmacokinetic Parameters of Single-Dose Intravenous DS-1040 in Patients with
Acute Ischemic Stroke
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Dose (mg) Cmax (ng/mL) t% (h) CL (L/h) Vss (L)
0.6 17.2+£6.25 4.61 3.39 17.6

1.2 29.7 £ 7.50 16.8+1.74 3.03+£0.23 22.6 £2.43
24 60.6 +11.8 19.5+£105 4.62 +1.85 43.3+24.4
4.8 141.0+61.7 29.7 £2.35 3.71+1.73 46.5 + 16.3
All data are

expressed as
mean + standard
deviation. Cmax:
maximum
plasma
concentration;
t%: elimination
half-life; CL:
clearance; Vss:
volume of
distribution at

steady state.[2]

Experimental Protocols

1. In Vitro TAFla Inhibition Assay

o Objective: To determine the inhibitory activity of DS-1040 on TAFla.

o Materials:
o Human TAFI
o Thrombin
o Hippuryl-Arg (substrate)

o DS-1040 Tosylate
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o Assay buffer (e.g., Tris-HCI)

o Methodology:

o Activate TAFI to TAFla by incubation with thrombin.

o Add varying concentrations of DS-1040 to the activated TAFla and incubate.

o Initiate the enzymatic reaction by adding the substrate Hippuryl-Arg.

o Measure the rate of substrate cleavage (e.g., by monitoring the change in absorbance at a
specific wavelength) using a spectrophotometer.

o Calculate the percent inhibition at each DS-1040 concentration and determine the IC50
value.

2. Rat Tail Bleeding Time Model

» Objective: To assess the in vivo effect of DS-1040 on bleeding time.

o Materials:

o Male Sprague-Dawley rats

o DS-1040 Tosylate or vehicle control

o Anesthesia

o Scalpel or blade

o Filter paper

o Saline solution (37°C)

e Methodology:

o Administer DS-1040 or vehicle to the rats (e.g., via intravenous or oral route).

o After a predetermined time, anesthetize the rats.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b560596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

[e]

Transect the tail 5 mm from the tip using a sharp scalpel.

o

Immediately immerse the tail in warm saline.

[¢]

Gently blot the tail with filter paper every 30 seconds until bleeding ceases.

[¢]

The bleeding time is the time from transection until the cessation of bleeding.

Visualizations
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Caption: Mechanism of action of DS-1040 in the fibrinolysis pathway.
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Caption: Experimental workflow for DS-1040 development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [minimizing bleeding risk with DS-1040 Tosylate].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560596#minimizing-bleeding-risk-with-ds-1040-
tosylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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